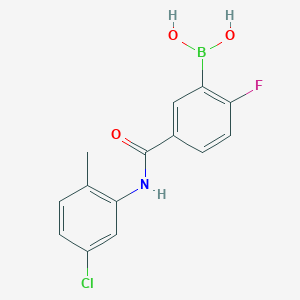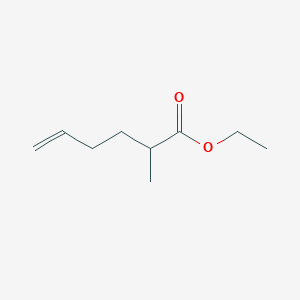
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Friedel-Crafts Alkylation: Introduction of the ethyl group to the benzene ring.
Halogenation: Introduction of fluorine atoms to the aromatic ring.
Cyclohexyl Substitution: Attachment of the propylcyclohexyl group through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Hydrogenation of the aromatic ring.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce fully hydrogenated cyclohexyl derivatives.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene has several scientific research applications:
Material Science: Used in the development of advanced polymers and liquid crystals.
Pharmaceuticals: Potential intermediate in the synthesis of drug molecules.
Chemical Research: Studied for its unique reactivity and potential as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving aromatic and aliphatic interactions, influencing the reactivity and stability of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
- trans-1-[(4-Ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene
Uniqueness
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene is unique due to the presence of both ethyl and propylcyclohexyl groups along with difluoro substitution on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in material science and pharmaceuticals.
Propriétés
Numéro CAS |
943538-31-6 |
|---|---|
Formule moléculaire |
C23H28F2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C23H28F2/c1-3-5-17-8-12-19(13-9-17)21-15-14-20(22(24)23(21)25)18-10-6-16(4-2)7-11-18/h6-7,10-11,14-15,17,19H,3-5,8-9,12-13H2,1-2H3 |
Clé InChI |
CYNICQFTBANSDN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)CC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)


![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)





![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)

